molecular formula C13H11NO3S B13497719 2-Acetamido-5-phenylthiophene-3-carboxylic acid

2-Acetamido-5-phenylthiophene-3-carboxylic acid

Cat. No.: B13497719
M. Wt: 261.30 g/mol
InChI Key: QJOAPNYZZTXSHM-UHFFFAOYSA-N
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Description

2-Acetamido-5-phenylthiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an acetamido group, a phenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-phenylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate acetamido and phenyl substituents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the acetamido and phenyl groups .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetamido-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-acetylthiophene-3-carboxylic acid
  • 2-Acetamido-5-methylthiophene-3-carboxylic acid
  • 2-Acetamido-5-phenylfuran-3-carboxylic acid

Uniqueness

2-Acetamido-5-phenylthiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a phenyl group on the thiophene ring. This combination of substituents enhances its potential biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-acetamido-5-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c1-8(15)14-12-10(13(16)17)7-11(18-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

QJOAPNYZZTXSHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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